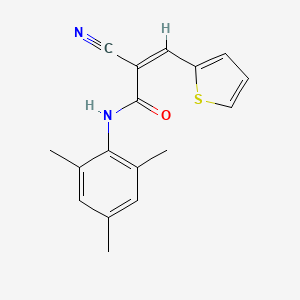
(2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound that features a cyano group, a thiophene ring, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamine Intermediate: The reaction begins with the condensation of 2,4,6-trimethylaniline with an appropriate aldehyde to form an enamine intermediate.
Addition of the Thiophene Ring: The enamine intermediate is then reacted with a thiophene derivative under controlled conditions to introduce the thiophene ring.
Introduction of the Cyano Group: Finally, the cyano group is introduced through a nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced cyano derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and thiophene ring can participate in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
(2Z)-2-cyano-3-(phenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: The presence of the thiophene ring in (2Z)-2-cyano-3-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings
Properties
IUPAC Name |
(Z)-2-cyano-3-thiophen-2-yl-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-7-12(2)16(13(3)8-11)19-17(20)14(10-18)9-15-5-4-6-21-15/h4-9H,1-3H3,(H,19,20)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBLVTDMDQKCLY-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=CS2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CC=CS2)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2931719.png)

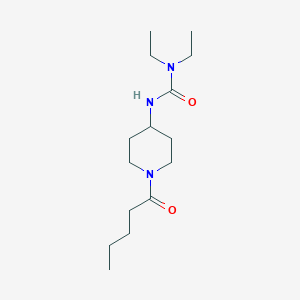
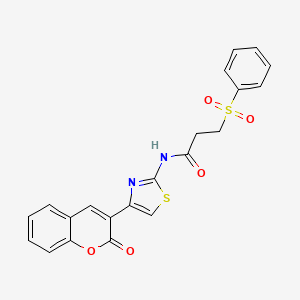
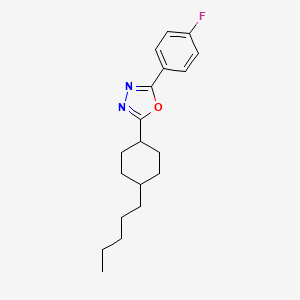
![2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931726.png)
![Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2931727.png)
![N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2931728.png)
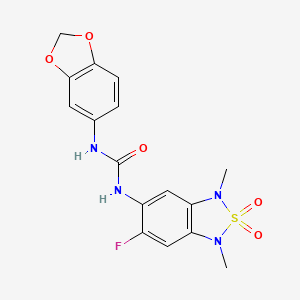
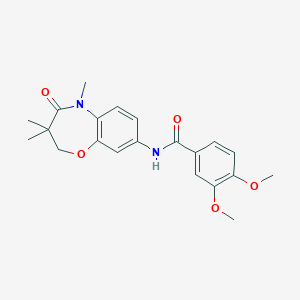

![3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B2931737.png)
![ethyl 7-benzyl-6-(2,2-diphenylacetyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2931739.png)

